molecular formula C16H14BrNO5S B3035589 Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-93-1

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B3035589
CAS RN: 337920-93-1
M. Wt: 412.3 g/mol
InChI Key: RCJCWWPCROEUIP-UHFFFAOYSA-N
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Description

The compound of interest, Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various other thiazole derivatives that have been synthesized and studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioureas with different dienophiles, such as dimethyl acetylenedicarboxylate. For example, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related to the compound of interest, was achieved through reactions of various pyridinium ylides with dimethyl acetylenedicarboxylate . These reactions typically yield moderate to good yields and can be conducted at room temperature or elevated temperatures. The resulting compounds can undergo further transformations, such as thermolysis, to yield thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed through physical and spectral inspections, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structures of some thiazole derivatives were confirmed by X-ray crystallography after their synthesis from reactions involving pyridinium ylides . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, N-(p-bromophenyl)-N'-methylthiourea can react with acetylenedicarboxylic acid and its dimethyl ester to form thiazolidinone derivatives . These reactions can be further manipulated through hydrolysis to yield a mixture of products, which can be characterized by techniques such as X-ray crystallography and NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiazole ring can affect the compound's electronic properties and conformational freedom, which in turn can influence its reactivity and interactions with other molecules . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structure of these compounds, as evidenced by Hirshfeld surface analysis and DFT calculations . These properties are essential for understanding the behavior of thiazole derivatives in different environments and their potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Formation of Related Compounds : This compound is involved in the synthesis of various derivatives. For instance, Žugelj et al. (2009) explored transformations of dimethyl acetone-1,3-dicarboxylate, leading to thiazole-5-carboxylates, related to the compound (Žugelj et al., 2009).

  • Crystal Structures and Photophysical Properties : Petrovskii et al. (2017) investigated the synthesis, crystal structure, and photophysical properties of related compounds, which helps in understanding the behavior and potential applications of these types of molecules (Petrovskii et al., 2017).

Chemical Reactions and Mechanisms

  • Cycloaddition Reactions : Sutcliffe et al. (2000) studied the cycloaddition to electron-deficient alkenes and alkynes involving pyrrolo[1,2-c]thiazole, demonstrating the compound's reactivity in chemical synthesis (Sutcliffe et al., 2000).

Biological Activity and Pharmaceutical Research

  • Evaluation of Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of pyrrolo[1,2-c]thiazole derivatives, indicating the compound's relevance in pharmaceutical research (Ladurée et al., 1989).

Conformational Studies and Computational Methods

  • Conformational Behavior and Computational Analysis : Kaczor et al. (2006) investigated the structure of related compounds in different states, providing insights into the conformational behavior which is crucial for understanding the compound's properties (Kaczor et al., 2006).

  • Molecular Docking and Antimicrobial Agents : Khidre and Radini (2021) conducted synthesis, docking studies, and assessment of novel thiazole derivatives incorporating pyridine moiety as antimicrobial agents, illustrating the compound's potential in drug development (Khidre & Radini, 2021).

Biochemical Analysis

Biochemical Properties

Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects . This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties .

Cellular Effects

This compound has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability . In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection . The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241 . This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to folate metabolism in parasites . The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites . This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins .

properties

IUPAC Name

dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCWWPCROEUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114337
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337920-93-1
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337920-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 2
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 5
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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